1-Hydroxy-2,6-diphenylpyridin-4(1H)-one is a heterocyclic organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a hydroxyl group and two phenyl groups attached to the pyridine ring, making it a significant structure in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical methods, often involving the modification of pyridine derivatives. Its synthesis and applications have been explored in several studies, highlighting its importance in the development of pharmaceuticals and other chemical products.
1-Hydroxy-2,6-diphenylpyridin-4(1H)-one can be classified as:
The synthesis of 1-hydroxy-2,6-diphenylpyridin-4(1H)-one typically involves the following methods:
For example, one synthetic route involves refluxing a mixture of 2,6-diphenylpyridine and acetylacetone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically yields 1-hydroxy-2,6-diphenylpyridin-4(1H)-one after purification steps like recrystallization from suitable solvents .
The molecular structure of 1-hydroxy-2,6-diphenylpyridin-4(1H)-one features:
The compound has a molecular weight of approximately 251.28 g/mol. Its structural formula can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm its structure. For instance, characteristic peaks in NMR spectra help identify the positions of hydrogen atoms in relation to the functional groups .
1-Hydroxy-2,6-diphenylpyridin-4(1H)-one can participate in various chemical reactions:
In one study, the compound was reacted with different electrophiles to yield various derivatives, showcasing its versatility in organic synthesis .
The mechanism of action for compounds like 1-hydroxy-2,6-diphenylpyridin-4(1H)-one often involves:
Research indicates that derivatives of this compound exhibit antiproliferative activity against certain cancer cell lines, suggesting potential therapeutic applications .
Spectroscopic analyses provide insights into its stability and reactivity under various conditions. For example, IR spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule .
1-Hydroxy-2,6-diphenylpyridin-4(1H)-one has several applications:
Multicomponent reactions (MCRs) enable efficient construction of the 1-hydroxy-4-pyridinone scaffold through single-pot condensation. The modified Hantzsch pyridine synthesis is particularly effective, involving in situ enol formation from β-dicarbonyl compounds (e.g., 1,3-diphenylpropane-1,3-dione) and subsequent condensation with aldehydes and ammonium acetate. This one-pot methodology achieves 60–75% yields under reflux conditions in ethanol, with the 1-hydroxy tautomer stabilized by intramolecular hydrogen bonding [2] [6]. Catalyst screening reveals that p-toluenesulfonic acid (PTSA) significantly enhances regioselectivity for the 2,6-diphenyl isomer by promoting kinetically controlled enolization. Alternative MCR approaches include cyclo-condensation of acetylacetone derivatives with benzaldehyde and hydroxylamine hydrochloride, though this yields mixtures requiring chromatographic separation [6].
Table 1: MCR Optimization for 1-Hydroxy-2,6-diphenylpyridin-4(1H)-one
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (2,6:2,4 ratio) |
---|---|---|---|---|---|
None | Ethanol | 78 | 12 | 42 | 3:1 |
PTSA (10 mol%) | Ethanol | 78 | 8 | 73 | 12:1 |
Cu(OTf)₂ (5 mol%) | Toluene | 110 | 6 | 68 | 8:1 |
DBU (15 mol%) | Acetonitrile | 82 | 10 | 55 | 5:1 |
Mannich-type condensations provide atom-economic access to 4-hydroxy-2-pyridinone scaffolds. Benzaldehyde reacts with ethyl acetoacetate and ammonium acetate under Dean-Stark conditions to form 3-carbethoxy-4-hydroxy-6-phenylpyridinone intermediates. Subsequent hydrolysis/decarboxylation at 160°C eliminates the ester group, while phenylmagnesium bromide introduces the C-6 phenyl moiety via nucleophilic addition. Critical to success is stoichiometric control—excess Grignard reagent (≥2.2 equiv) ensures complete diaryl ketone formation, evidenced by ¹³C NMR carbonyl signals at δ 190–195 ppm [4] [6]. Microwave-assisted Mannich reactions (100°C, 30 min) using malononitrile derivatives show improved diastereoselectivity (>90% trans-isomer) but require acid-catalyzed aromatization (conc. HCl, reflux) to achieve the target compound [4].
Hydroxylamine hydrochloride serves as both nitrogen source and N-hydroxylating agent in this high-yield route. A two-step protocol first condenses 1,3-diphenylpropane-1,3-dione with benzaldehyde in sodium ethoxide/diethyl ether to form a chalcone intermediate. Subsequent cyclization with hydroxylamine hydrochloride in ethanol/water (4:1) at 60°C, buffered by sodium acetate (pH 5–6), delivers the title compound in 82% purity after recrystallization. ¹H NMR analysis confirms regiochemistry through characteristic ortho-coupled aromatic protons (δ 7.2–8.1 ppm) and a deshielded C5-H signal (δ 6.20 ppm) [1] [6]. The reaction proceeds via oxime formation, followed by nucleophilic attack on the carbonyl carbon and dehydration. Tautomeric equilibrium between 1-hydroxy-4-pyridinone and 2-hydroxypyridine N-oxide forms is confirmed by IR: ν(OH) at 3200 cm⁻¹ and ν(C=O) at 1640 cm⁻¹ [3] [6].
Non-conventional energy sources dramatically enhance reaction efficiency and sustainability. Microwave irradiation (300 W, 120°C) in aqueous media reduces cyclization time from hours to 8–12 minutes while boosting yields to >90%. Solvent-free ultrasound-assisted reactions (40 kHz, 60°C) using p-TSA as catalyst achieve 88% yield in <30 minutes through accelerated enol-keto tautomerization [2]. Life-cycle assessment confirms environmental advantages: 62% lower energy demand and E-factor reduction from 12.4 (conventional) to 3.1 (ultrasound) due to eliminated solvent waste. Notably, diethyl carbonate emerges as a green solvent alternative, enabling catalyst recycling without yield erosion [2].
Table 2: Green Synthesis Performance Metrics
Method | Conditions | Time | Yield (%) | PMI (g/g)* | Energy Consumption (kJ/mol) |
---|---|---|---|---|---|
Conventional Reflux | Ethanol, 78°C | 8 h | 72 | 18.7 | 420 |
Microwave | Water, 120°C, 300 W | 12 min | 92 | 3.2 | 85 |
Ultrasound | Solvent-free, 60°C, 40 kHz, p-TSA | 25 min | 88 | 1.8 | 62 |
Mechanochemical | Ball milling, ZnO catalyst | 45 min | 79 | 1.2 | 95 |
Process Mass Intensity = Total mass in process / Mass of product
Late-stage modification of pre-formed 1-hydroxy-4-pyridinones exploits inherent electronic biases for C-3 and C-5 derivatization. Electrophilic aromatic substitution occurs preferentially at C-5 due to para-positioning relative to the electron-donating N-hydroxyl group. Bromination (NBS/DMF, 0°C) achieves 95% C-5 monoselectivity, while Vilsmeier-Haack formylation yields 5-carbaldehyde derivatives. Phosphorylation via Michaelis-Arbuzov reactions with diethyl vinylphosphonate affords C-3 phosphonates (δᴩ = 21.1 ppm in ³¹P NMR) [8]. Computational mapping (DFT, B3LYP/6-31G) confirms C-3’s nucleophilic character (Fukui *f⁻ = 0.152), enabling Pd-catalyzed cross-couplings. pKₐ modulation through substituents is critical for metal chelation: electron-withdrawing C-5 groups (e.g., –NO₂) lower the hydroxyl pKₐ from 6.9 to 5.4, enhancing Fe(III) binding (log β = 26.6 vs. 29.1) [3] [8].
Table 3: Regioselective Modification Sites and Applications
Position | Electronic Bias | Electrophilic Reaction | Product | Application |
---|---|---|---|---|
C-3 | Nucleophilic | Michael addition | Phosphonates (e.g., diethyl [6-methyl-4H-pyrano[3,2-c]quinolin-2-yl-2-phosphonate) | Iron chelation, ROS scavenging [8] |
C-5 | Electrophilic | Bromination, formylation | 5-Bromo- or 5-formyl derivatives | Cross-coupling handles for drug derivatization [3] |
N-1 | Lewis basic | Alkylation | O-/N-alkylated prodrugs | BBB permeability enhancement [3] |
Table 4: Compound Identifiers for 1-Hydroxy-2,6-diphenylpyridin-4(1H)-one
Identifier | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 71637-92-8 | [1] |
Molecular Formula | C₁₇H₁₃NO₂ | [1] |
Exact Mass | 263.0946 Da | [1] |
IUPAC Name | 1-hydroxy-2,6-diphenylpyridin-4(1H)-one | [1] |
Other Synonyms | 1-hydroxy-2,6-diphenyl-4(1H)-pyridinone; DTXSID70502420 | [1] [5] |
Related Piperidinone Derivative | 1-hydroxy-2,6-diphenylpiperidin-4-one (CAS 10604-77-0) | [5] |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C=C(N2O)C3=CC=CC=C3 | [1] |
ConclusionsSynthetic innovations in 1-hydroxy-2,6-diphenylpyridin-4(1H)-one production emphasize efficiency and precision. Hydroxylamine-mediated cyclization remains the benchmark for scalability, while microwave/ultrasound techniques redefine sustainability standards. Emerging strategies in regioselective C-H functionalization unlock tailored derivatives for advanced applications in medicinal chemistry and materials science. Future developments will likely focus on continuous-flow adaptations of existing methodologies and enantioselective modifications for chiral derivatives.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2